Fmoc-PEG3-NHS ester

説明

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32N2O9/c31-25-9-10-26(32)30(25)39-27(33)11-13-35-15-17-37-18-16-36-14-12-29-28(34)38-19-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-8,24H,9-19H2,(H,29,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMYBRMLPVIWJEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

540.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Technical Landscape of Fmoc-PEG3-NHS Ester: A Guide for Researchers

Fmoc-PEG3-NHS ester is a heterobifunctional crosslinker integral to modern bioconjugation, drug development, and proteomics. This technical guide provides an in-depth overview of its structure, properties, and applications, complete with detailed experimental protocols and workflow visualizations for research professionals. The molecule features a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a three-unit polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. This configuration allows for a two-stage sequential conjugation. The NHS ester facilitates covalent bond formation with primary amines on biomolecules, while the Fmoc group offers a stable protecting group that can be selectively removed under basic conditions to reveal a primary amine for subsequent modification.[1][2] The inclusion of the hydrophilic PEG spacer enhances the solubility of the resulting conjugates in aqueous environments.[1][3]

Core Properties and Specifications

The physicochemical properties of this compound are critical for its application in precise chemical modifications of biological molecules. The quantitative data below has been compiled from various suppliers.

| Property | Value | Reference(s) |

| Molecular Weight | 540.56 g/mol | [4] |

| CAS Number | 1352827-47-4 | [1][5] |

| Purity | ≥95% | [6] |

| Chemical Formula | C₂₈H₃₂N₂O₈ | [4] |

| Storage Conditions | -20°C, with desiccant |

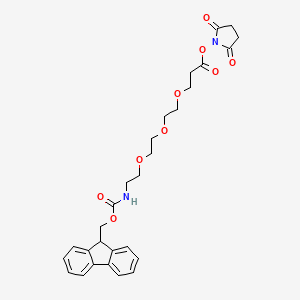

Chemical Structure of this compound

The structure of this compound is characterized by its three key functional components: the Fmoc protecting group, the PEG3 spacer, and the amine-reactive NHS ester.

Experimental Protocols

The utility of this compound is realized through carefully executed experimental protocols. The following sections detail the standard procedures for its use in bioconjugation.

Protocol 1: Conjugation of this compound to a Primary Amine

This protocol describes the reaction of the NHS ester group with a primary amine on a target molecule, such as a protein, peptide, or amine-modified oligonucleotide.[7]

Materials:

-

Target molecule with a primary amine (e.g., protein, peptide)

-

This compound

-

Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

-

Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, pH 7.2-8.5[7]

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M glycine

-

Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)[8]

Procedure:

-

Preparation of Target Molecule: Dissolve the amine-containing target molecule in the reaction buffer to a concentration of 1-10 mg/mL.[8] If the molecule is stored in a buffer containing primary amines (like Tris), it must be exchanged into an amine-free buffer such as PBS.

-

Preparation of NHS Ester Solution: Immediately before use, equilibrate the vial of this compound to room temperature to prevent moisture condensation. Dissolve the ester in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[8] Do not store this solution, as the NHS ester is susceptible to hydrolysis.

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the target molecule solution.[9] The final concentration of the organic solvent should be kept below 10% (v/v) to maintain the stability of most proteins.[8]

-

Incubation: Incubate the reaction mixture with gentle stirring. The reaction can proceed for 1-4 hours at room temperature or overnight at 4°C.[8][10]

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature to hydrolyze any unreacted NHS ester.[8]

-

Purification: Remove unreacted this compound and byproducts by dialysis, SEC, or another suitable chromatographic method to isolate the purified conjugate.[8]

Protocol 2: Fmoc Group Deprotection

This protocol outlines the removal of the Fmoc protecting group to expose a primary amine for further conjugation.[10]

Materials:

-

Fmoc-protected conjugate

-

Anhydrous Dimethylformamide (DMF)

-

Piperidine

-

Dichloromethane (DCM)

-

Cold diethyl ether

-

Reverse-phase HPLC system for purification

Procedure:

-

Dissolution: Dissolve the Fmoc-protected conjugate in a minimal amount of DMF.

-

Deprotection: Add a solution of 20% piperidine in DMF to the reaction mixture. Stir the reaction at room temperature for 30 minutes.

-

Monitoring: Monitor the reaction progress by a suitable method (e.g., LC-MS or TLC) to confirm the complete removal of the Fmoc group.

-

Work-up: Upon completion, evaporate the DMF and piperidine under reduced pressure.

-

Precipitation: Wash the residue with DCM and precipitate the product by adding cold diethyl ether.

-

Collection and Purification: Centrifuge the mixture to collect the precipitate, wash it with cold diethyl ether, and dry the product under vacuum. The deprotected conjugate can be further purified by reverse-phase HPLC.[10]

Bioconjugation Workflow

The application of this compound typically follows a sequential workflow, enabling the creation of complex molecular architectures such as antibody-drug conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs).

This structured approach, facilitated by the dual reactivity of this compound, provides researchers with a powerful tool for the precise assembly of complex bioconjugates. Its well-defined properties and established protocols make it a reliable component in the development of novel therapeutics, diagnostics, and research reagents.

References

- 1. This compound, 1352827-47-4 | BroadPharm [broadpharm.com]

- 2. Fmoc PEG, PEG reagent, PEG linker | BroadPharm [broadpharm.com]

- 3. Fmoc-PEG3-CH2CO2-NHS - CD Bioparticles [cd-bioparticles.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | 1352827-47-4 [amp.chemicalbook.com]

- 6. Fmoc PEG,Fmoc Amino PEG Reagent, Fmoc-NH Linkers | AxisPharm [axispharm.com]

- 7. interchim.fr [interchim.fr]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to Fmoc-PEG3-NHS Ester: Properties, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

Fmoc-PEG3-NHS ester is a heterobifunctional crosslinker integral to modern bioconjugation, peptide synthesis, and the development of targeted therapeutics.[1] Its structure is meticulously designed with three key functional components: a terminal Fmoc-protected amine, a hydrophilic triethylene glycol (PEG3) spacer, and a highly reactive N-hydroxysuccinimide (NHS) ester.[2][3] This unique combination allows for the precise, covalent modification of biomolecules, enhancing their therapeutic and diagnostic potential.

The fluorenylmethyloxycarbonyl (Fmoc) group serves as a stable protecting group for the primary amine, which can be selectively removed under mild basic conditions, typically with piperidine.[2][4] This feature is fundamental in solid-phase peptide synthesis (SPPS) for the stepwise assembly of amino acids.[5][6] The hydrophilic PEG spacer significantly improves the aqueous solubility of the molecule and its conjugates, reduces steric hindrance, and can enhance the pharmacokinetic properties of modified proteins and peptides by increasing their hydrodynamic volume.[1][2][5] The NHS ester is a highly efficient amine-reactive group that readily couples with primary amines (such as the N-terminus or lysine side chains of proteins) in a physiological to slightly basic pH range (7.2-8.5) to form stable, irreversible amide bonds.[][8]

This guide provides a comprehensive overview of the chemical properties, experimental protocols, and primary applications of this compound, serving as a technical resource for its effective implementation in research and development.

Core Chemical Properties and Specifications

The physical and chemical specifications of this compound are critical for its proper handling, storage, and application. The data below has been compiled from various commercial suppliers.

| Property | Specification |

| IUPAC Name | 1-(9H-fluoren-9-yl)-14-oxo-3,6,9-trioxa-13-azahexadecan-16-oate 2,5-dioxopyrrolidin-1-yl ester |

| Synonyms | This compound, Fmoc-N-amido-PEG3-NHS ester, Fmoc-PEG3-CH2CH2-NHS ester |

| CAS Number | 1352827-47-4 |

| Molecular Formula | C₂₈H₃₂N₂O₉ |

| Molecular Weight | 540.56 g/mol [9] |

| Purity | ≥95% to ≥98% (Typically analyzed by NMR or HPLC)[2][10][11] |

| Appearance | Colorless to light yellow oil or solid[9][11] |

| Solubility | Soluble in common organic solvents such as DMSO (Dimethyl Sulfoxide), DMF (Dimethylformamide), and DCM (Dichloromethane).[2][3] Limited solubility in aqueous buffers; pre-dissolving in a water-miscible organic solvent is recommended.[1] |

| Storage Conditions | Store at -20°C, desiccated and protected from light.[2] For short-term storage, 4°C is acceptable.[9] Shipped at ambient temperature but should be transferred to recommended storage upon receipt.[2][12] |

Key Chemical Structures and Reaction Mechanisms

Visualizing the molecular structure and reaction pathways is essential for understanding the functionality of this compound.

Caption: Chemical structure of this compound.

Caption: Reaction mechanism of NHS ester with a primary amine.

Experimental Protocols

The following protocols provide standardized procedures for common applications involving this compound.

Protocol 1: General Conjugation to Amine-Containing Molecules

This protocol details the labeling of proteins, peptides, or other molecules containing primary amines with this compound.

1. Reagent Preparation:

-

Amine-Free Buffer: Prepare a suitable buffer such as 0.1 M sodium phosphate or 0.1 M sodium bicarbonate, adjusting the pH to the optimal range of 7.2-8.5.[13][14] Buffers containing primary amines (e.g., Tris) must be avoided as they will compete with the target molecule for reaction.[8][13]

-

Target Molecule Solution: Dissolve the amine-containing molecule (e.g., protein) in the prepared amine-free buffer to a final concentration of 1-10 mg/mL.[14]

-

This compound Stock Solution: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[15] Immediately before use, dissolve the ester in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL).[16] Do not store the ester in solution due to its susceptibility to hydrolysis.[17]

2. Conjugation Reaction:

-

Slowly add a 10- to 20-fold molar excess of the this compound stock solution to the target molecule solution while gently stirring.[1] The final concentration of the organic solvent (DMSO/DMF) should ideally not exceed 10% of the total reaction volume.[18]

-

Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C.[17][18] For labeling oligonucleotides, the reaction can proceed for 2 hours at room temperature. Protect light-sensitive molecules from light during incubation.[17]

3. Quenching:

-

To terminate the reaction, add a quenching buffer containing primary amines, such as 1 M Tris-HCl (pH 8.0) or glycine, to a final concentration of 50-100 mM.[15][18]

-

Incubate for an additional 15-30 minutes at room temperature to ensure all unreacted NHS ester is hydrolyzed or quenched.[17]

4. Purification:

-

Remove excess, non-reacted crosslinker and byproducts from the conjugated product using a suitable purification method.

-

For proteins and other macromolecules, size-exclusion chromatography (e.g., gel filtration or spin desalting columns) is highly effective.[13][17]

-

For smaller molecules, purification may be achieved via dialysis, precipitation, or reverse-phase HPLC.[13][19]

Caption: General workflow for bioconjugation using this compound.

Protocol 2: Fmoc Group Deprotection

This procedure is used to remove the Fmoc protecting group, exposing a primary amine for subsequent conjugation or peptide chain elongation.

1. Reagent Preparation:

-

Dissolve the Fmoc-protected conjugate in a minimal amount of DMF.[19]

2. Deprotection Reaction:

-

Add the 20% piperidine solution to the dissolved conjugate.

-

Stir the reaction mixture at room temperature for 30 minutes.[19]

3. Product Isolation and Purification:

-

Monitor the reaction for completion using TLC or LC-MS.[19]

-

Once complete, evaporate the DMF and piperidine under reduced pressure.

-

The deprotected product can be precipitated by adding cold diethyl ether, collected by centrifugation, and washed.[19]

-

Further purification can be performed using reverse-phase HPLC if necessary.[19]

Protocol 3: Quality Control and Purity Analysis

Assessing the purity of this compound is critical for reproducible results.

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a primary method for assessing purity. A C18 column is typically used with a gradient of water and acetonitrile, often containing 0.1% formic acid or TFA.[21][22] Detection can be achieved with a UV detector, Evaporative Light Scattering Detector (ELSD), or Charged Aerosol Detector (CAD).[21]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and identify any structurally related impurities.[22]

-

Mass Spectrometry (MS): LC-MS is used to confirm the molecular weight of the compound and identify impurities based on their mass-to-charge ratio.[22]

Core Applications in Research and Drug Development

The versatile structure of this compound lends itself to a wide range of applications.

-

Peptide Synthesis and PEGylation: In SPPS, the Fmoc group allows for the stepwise addition of amino acids.[5][6] The entire this compound can be conjugated to the N-terminus of a resin-bound peptide to introduce a PEG linker, a process known as PEGylation.[5] PEGylation enhances the solubility, stability, and in vivo half-life of therapeutic peptides by protecting them from proteolytic degradation and reducing renal clearance.[5][23]

-

Bioconjugation and Labeling: The NHS ester functionality is widely used to attach labels to biomolecules. This includes conjugating fluorophores for imaging, biotin for affinity purification, or other small molecules to proteins, antibodies, and amine-modified oligonucleotides.[2][16][17]

-

Drug Delivery and Targeted Therapeutics:

-

PROTACs: this compound serves as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3][11] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[11]

-

Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to antibodies, creating ADCs that selectively deliver a therapeutic payload to target cells, such as cancer cells.[24][25] The PEG component helps to improve the solubility and stability of the final ADC.[26]

-

References

- 1. benchchem.com [benchchem.com]

- 2. This compound, 1352827-47-4 | BroadPharm [broadpharm.com]

- 3. This compound | 1352827-47-4 [amp.chemicalbook.com]

- 4. Fmoc-NH-PEG3-CH2COOH, 139338-72-0 | BroadPharm [broadpharm.com]

- 5. benchchem.com [benchchem.com]

- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. Fmoc-NH-PEG3-NHS | CAS:1352827-47-4 | Biopharma PEG [biochempeg.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. benchchem.com [benchchem.com]

- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 14. lumiprobe.com [lumiprobe.com]

- 15. furthlab.xyz [furthlab.xyz]

- 16. glenresearch.com [glenresearch.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. Synthesis and characterisation of PEG-peptide surfaces for proteolytic enzyme detection - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

- 23. peptide.com [peptide.com]

- 24. Fmoc-NH-PEG3-COOH | CAS:867062-95-1 | Biopharma PEG [biochempeg.com]

- 25. Fmoc-PEG-NHS ester | AxisPharm [axispharm.com]

- 26. Fmoc PEG,Fmoc Amino PEG Reagent, Fmoc-NH Linkers | AxisPharm [axispharm.com]

An In-depth Technical Guide to the Mechanism of Action for Fmoc-PEG3-NHS Ester Conjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, application, and quantitative aspects of Fmoc-PEG3-NHS ester, a heterobifunctional crosslinker. This reagent is pivotal in bioconjugation, enabling the controlled, stepwise linkage of molecules for applications ranging from peptide synthesis and proteomics to the development of advanced therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Components and Their Strategic Roles

The this compound is a precisely designed molecule with three key functional components, each serving a distinct purpose in the bioconjugation workflow.

-

Fmoc (9-fluorenylmethyloxycarbonyl) Group : This is a temporary protecting group for amines. Its primary role is to mask a reactive amine, preventing it from participating in undesired reactions. The key feature of the Fmoc group is its lability under mild basic conditions, which allows for its selective removal without affecting other sensitive parts of the molecule.[1][] This is the foundation of the Fmoc/tBu orthogonal strategy in solid-phase peptide synthesis (SPPS).[1]

-

PEG3 (Polyethylene Glycol) Linker : This component is a short, monodisperse spacer consisting of three ethylene glycol units.[3][4] Unlike traditional polydisperse PEG polymers, this discrete (dPEG®) linker has a precisely defined length and molecular weight.[4] The PEG3 linker imparts several advantageous properties to the conjugate:

-

Hydrophilicity : Increases the aqueous solubility of the conjugate, which is crucial when working with hydrophobic molecules.[4]

-

Flexibility : Provides conformational freedom and acts as a spacer to mitigate steric hindrance between the conjugated molecules.[4][5]

-

Biocompatibility : PEG is non-toxic and has low immunogenicity, making it ideal for in vivo applications.[4]

-

-

NHS (N-hydroxysuccinimide) Ester : This is a highly reactive functional group that selectively targets primary amines (-NH₂) to form stable, covalent amide bonds.[6][7] It is one of the most common and effective chemistries for labeling biomolecules like proteins (at the N-terminus and lysine side chains), amine-modified oligonucleotides, and other amine-containing compounds.[7][][9]

Mechanism of Action: A Two-Stage Process

The utility of the this compound lies in its ability to facilitate a controlled, sequential conjugation process.

Stage 1: Amide Bond Formation via NHS Ester Reaction

The conjugation process begins with the reaction of the NHS ester with a primary amine on the target molecule. This reaction is a classic example of nucleophilic acyl substitution .[][10]

-

Nucleophilic Attack : An unprotonated primary amine (-NH₂) on the target biomolecule acts as a nucleophile, attacking the electron-deficient carbonyl carbon of the NHS ester.[7][10]

-

Tetrahedral Intermediate : This attack forms a transient and unstable tetrahedral intermediate.[7][10]

-

Bond Formation and Leaving Group Departure : The intermediate collapses, resulting in the formation of a highly stable amide bond and the release of N-hydroxysuccinimide (NHS) as a leaving group.[7][10]

The primary competing reaction is the hydrolysis of the NHS ester, where water acts as the nucleophile.[7][10][11] The efficiency of the desired conjugation (aminolysis) versus hydrolysis is critically dependent on the reaction conditions, most notably the pH.[10][12]

Figure 1: Mechanism of NHS ester reaction with a primary amine.

Stage 2: Fmoc Group Deprotection

Once the linker is attached to the first molecule, the Fmoc group can be removed to expose a new primary amine. This amine is then available for a second conjugation reaction with a different molecule.

The deprotection is a base-catalyzed elimination reaction, typically using a secondary amine like piperidine.[13][14]

-

Proton Abstraction : The base (e.g., piperidine) abstracts the acidic proton from the C9 position of the fluorenyl ring system.[13]

-

β-Elimination : This leads to a β-elimination reaction, cleaving the C-O bond and releasing the deprotected amine and a dibenzofulvene (DBF) intermediate.[1]

-

Adduct Formation : The DBF intermediate is highly reactive and is trapped by the excess secondary amine (piperidine) to form a stable adduct, which prevents side reactions.[14] The formation of this DBF-piperidine adduct can be monitored by UV spectrophotometry at ~301 nm to track the completion of the deprotection reaction.[1]

Figure 2: Mechanism of Fmoc group deprotection using piperidine.

Quantitative Data Summary

Optimizing conjugation reactions requires a quantitative understanding of the factors involved. The following tables summarize critical data for reaction design.

Table 1: Stability of NHS Esters as a Function of pH

This table highlights the inverse relationship between pH and the hydrolytic stability of NHS esters. As pH increases, the rate of hydrolysis accelerates, shortening the half-life of the reactive ester.[10][15]

| pH | Temperature (°C) | Half-life of NHS Ester |

| 7.0 | 0 | 4-5 hours |

| 7.0 | Ambient | ~7 hours |

| 8.0 | 4 | ~1 hour |

| 8.5 | Room Temperature | 125-180 minutes |

| 8.6 | 4 | 10 minutes |

| 9.0 | Room Temperature | Minutes |

| Sources:[10][15] |

Table 2: Comparative Kinetics of Aminolysis vs. Hydrolysis

While hydrolysis rates increase with pH, the rate of the desired aminolysis reaction with unprotonated primary amines increases more significantly, leading to higher conjugation efficiency at an optimal pH.[][10]

| pH | Relative Rate of Aminolysis | Relative Rate of Hydrolysis | Outcome |

| < 7.0 | Very Slow | Slow | Inefficient conjugation due to protonated amines (-NH₃⁺) which are non-nucleophilic.[10] |

| 7.2 - 8.5 | Fast to Very Fast | Moderate to Fast | Optimal Range : A good compromise that maximizes the concentration of reactive amines while minimizing hydrolysis.[][11][15] |

| > 9.0 | Very Fast | Very Fast | Inefficient conjugation as the rapid rate of hydrolysis outcompetes the aminolysis reaction.[10][11] |

| Sources:[][10][11][15] |

Experimental Protocols

The following are generalized protocols and may require optimization based on the specific molecules being conjugated.

Protocol 1: Conjugation of this compound to a Primary Amine

Objective : To covalently attach the this compound to a primary amine on a target molecule (e.g., a protein or peptide).

Materials :

-

Target molecule with primary amine(s) (e.g., IgG antibody at 2-10 mg/mL).

-

This compound.

-

Reaction Buffer : Amine-free buffer such as Phosphate-Buffered Saline (PBS), Borate, or Bicarbonate buffer, pH 7.2–8.5.[10][15] Do not use Tris or glycine buffers as they contain primary amines and will compete with the reaction.[11]

-

Solvent : Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) of high purity.[11][16]

-

Quenching Buffer : 1 M Tris-HCl or Glycine, pH 8.0.

-

Purification system (e.g., size-exclusion chromatography/desalting column or dialysis).

Procedure :

-

Prepare Target Molecule : Dissolve the target molecule in the reaction buffer to the desired concentration (e.g., 1-10 mg/mL for proteins).[17]

-

Prepare NHS Ester Solution : Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[5] Do not store this solution, as the NHS ester is highly susceptible to hydrolysis.[5][11]

-

Conjugation Reaction : Add a 10- to 20-fold molar excess of the NHS ester stock solution to the target molecule solution with gentle mixing.[10] The final concentration of the organic solvent should be kept below 10% (v/v) to avoid denaturation of proteins.[10][15]

-

Incubation : Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.[10] Incubation time may require optimization.

-

Quench Reaction : Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature to ensure all unreacted NHS ester is hydrolyzed or quenched.[18]

-

Purification : Remove unreacted linker and byproducts using a desalting column, dialysis, or another appropriate chromatographic method to obtain the purified conjugate.[10]

Protocol 2: Fmoc Group Deprotection

Objective : To remove the Fmoc protecting group from the newly formed conjugate to expose a primary amine for subsequent reactions.

Materials :

-

Fmoc-protected conjugate.

-

Deprotection Solution : 20% (v/v) piperidine in anhydrous DMF.[19][20]

-

Anhydrous DMF.

-

Dichloromethane (DCM).

-

Cold diethyl ether for precipitation.

-

Purification system (e.g., reverse-phase HPLC).

Procedure :

-

Dissolution : Dissolve the dried Fmoc-protected conjugate in a minimal amount of anhydrous DMF.

-

Deprotection Reaction : Add the 20% piperidine in DMF solution to the conjugate. Stir the reaction at room temperature.[21]

-

Incubation : Allow the reaction to proceed for 5-30 minutes.[1][21] The reaction progress can be monitored by LC-MS or by checking the UV absorbance of the drained solution for the DBF-piperidine adduct.[1] Often, a two-step process is used: an initial 5-10 minute incubation, drain, and then a second incubation with fresh reagent.[1][20]

-

Washing : After completion, wash the product extensively with DMF to remove the piperidine and the adduct, followed by DCM.[13]

-

Isolation : Precipitate the deprotected product by adding the solution dropwise to a large volume of cold diethyl ether.[13]

-

Purification : Collect the precipitated product by centrifugation and dry it under vacuum. Further purify the deprotected conjugate by a suitable method, such as reverse-phase HPLC.[21]

Workflow Visualization

The following diagram illustrates a typical two-step bioconjugation workflow utilizing the dual functionality of the this compound.

Figure 3: A sequential bioconjugation workflow using this compound.

Conclusion

The this compound is a powerful and versatile tool in modern bioconjugation. Its heterobifunctional nature, combining a stable amine-reactive NHS ester with a base-labile Fmoc protecting group, allows for a highly controlled and sequential approach to linking complex biomolecules. The integrated PEG3 linker further enhances the properties of the final conjugate by improving solubility and providing optimal spacing. A thorough understanding of the underlying reaction mechanisms, the competition between aminolysis and hydrolysis, and the critical role of pH is essential for researchers to successfully leverage this reagent to its full potential in developing next-generation diagnostics and therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 7. glenresearch.com [glenresearch.com]

- 9. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. benchchem.com [benchchem.com]

- 14. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 15. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 16. lumiprobe.com [lumiprobe.com]

- 17. benchchem.com [benchchem.com]

- 18. furthlab.xyz [furthlab.xyz]

- 19. chem.uci.edu [chem.uci.edu]

- 20. peptide.com [peptide.com]

- 21. benchchem.com [benchchem.com]

Navigating the Solubility of Fmoc-PEG3-NHS Ester: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Fmoc-PEG3-NHS ester in Dimethyl Sulfoxide (DMSO) and aqueous buffers. Understanding the solubility and stability of this heterobifunctional linker is critical for its successful application in bioconjugation, peptide synthesis, and the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

Introduction to this compound

This compound is a valuable chemical tool featuring three key components:

-

Fmoc (Fluorenylmethyloxycarbonyl) group: A bulky, hydrophobic protecting group for the terminal amine. It is stable under acidic and neutral conditions but can be readily removed with a mild base, typically piperidine in an organic solvent.

-

PEG3 (Triethylene glycol) spacer: A short, hydrophilic polyethylene glycol chain. This spacer enhances the aqueous solubility of the molecule and the resulting conjugate, mitigates steric hindrance, and can improve the pharmacokinetic properties of the final product.[1][2]

-

NHS (N-hydroxysuccinimide) ester: A reactive group at the terminus of the PEG chain. It readily reacts with primary amines (e.g., the ε-amino group of lysine residues or the N-terminus of proteins) under mild conditions (pH 7.2-8.5) to form a stable amide bond.[3][4]

The interplay between the hydrophobic Fmoc group and the hydrophilic PEG spacer governs the overall solubility of the molecule in different solvent systems.

Solubility Profile

Precise quantitative solubility data for this compound is not extensively published. However, based on the properties of its constituent parts and information from suppliers of similar compounds, a qualitative and estimated quantitative solubility profile can be established.

Organic Solvents

This compound exhibits good solubility in polar aprotic organic solvents. This is the recommended practice for preparing stock solutions.

| Solvent | Abbreviation | Type | Qualitative Solubility | Estimated Quantitative Solubility |

| Dimethyl Sulfoxide | DMSO | Polar Aprotic | Soluble | Likely ≥ 100 mg/mL (≥ 185 mM) |

| N,N-Dimethylformamide | DMF | Polar Aprotic | Soluble | High |

| Dichloromethane | DCM | Chlorinated | Soluble | Moderate to High |

Note: For optimal results, it is crucial to use anhydrous (dry) grades of these solvents, as the NHS ester is highly susceptible to hydrolysis in the presence of water.[5]

Aqueous Buffers

The solubility of this compound in aqueous buffers is a critical consideration for bioconjugation reactions. While the PEG3 spacer enhances water solubility, the hydrophobic Fmoc group can limit direct dissolution.[1][6] Therefore, the standard procedure involves preparing a concentrated stock solution in an organic solvent like DMSO and then adding it to the aqueous reaction buffer.

| Buffer System | pH Range | Qualitative Solubility | Practical Handling |

| Phosphate Buffered Saline (PBS) | 7.2 - 7.4 | Limited | Prepare a stock solution in DMSO. |

| Bicarbonate/Carbonate Buffer | 8.0 - 9.0 | Limited | Prepare a stock solution in DMSO. |

| HEPES Buffer | 7.0 - 8.0 | Limited | Prepare a stock solution in DMSO. |

| Borate Buffer | 8.0 - 9.0 | Limited | Prepare a stock solution in DMSO. |

It is recommended to keep the final concentration of the organic solvent in the aqueous reaction mixture below 10% to avoid potential denaturation of proteins.[4]

Factors Affecting Stability in Aqueous Solutions

The stability of the NHS ester is paramount for successful conjugation. The primary competing reaction is hydrolysis, which renders the ester inactive.

References

Unlocking Precision in Bioconjugation: A Technical Guide to Fmoc-PEG3-NHS Ester

For Immediate Release

Shanghai, China – December 29, 2025 – Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide on Fmoc-PEG3-NHS ester, a versatile heterobifunctional crosslinker. This document provides in-depth information on its molecular characteristics, detailed experimental protocols for its application in bioconjugation, and visual workflows to aid in experimental design.

This compound is a valuable tool in bioconjugation, peptide synthesis, and the development of targeted therapeutics like Proteolysis Targeting Chimeras (PROTACs).[1] Its structure incorporates a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a three-unit polyethylene glycol (PEG) spacer, and a reactive N-hydroxysuccinimide (NHS) ester. This combination allows for a sequential and controlled conjugation strategy. The hydrophilic PEG spacer enhances the solubility of the resulting conjugates in aqueous environments.[2]

Core Molecular Data

A clear understanding of the physicochemical properties of this compound is fundamental to its successful application. The following table summarizes its key molecular information.

| Property | Value | Reference |

| Chemical Formula | C₂₈H₃₂N₂O₉ | --INVALID-LINK-- |

| Molecular Weight | 540.56 g/mol | --INVALID-LINK-- |

| CAS Number | 1352827-47-4 | --INVALID-LINK--[3] |

| Purity | ≥95% | --INVALID-LINK--[3] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO, DMF | --INVALID-LINK-- |

Strategic Applications in Research

The unique trifunctional architecture of this compound makes it a strategic choice for a variety of advanced research applications:

-

Peptide Synthesis and Modification: The Fmoc group is a standard protecting group in solid-phase peptide synthesis, allowing for the controlled assembly of peptide chains.[4] The PEG linker can be incorporated to improve the pharmacokinetic properties of the final peptide.[5]

-

PROTAC Synthesis: In the development of PROTACs, the linker connecting the target protein ligand and the E3 ligase ligand is a critical determinant of efficacy.[6] The PEG chain in this compound provides the necessary spacing and flexibility for the formation of a productive ternary complex, while the reactive ends allow for the sequential conjugation of the two ligands.[1]

-

Bioconjugation and Surface Modification: The NHS ester readily reacts with primary amines on proteins, antibodies, or other biomolecules to form stable amide bonds.[7] This allows for the attachment of the Fmoc-PEG3 moiety, which can then be deprotected to reveal a primary amine for subsequent conjugation to another molecule of interest.[2]

Experimental Protocols

The following protocols provide a general framework for the use of this compound in bioconjugation applications. Optimization may be required for specific molecules and experimental contexts.

Protocol 1: Conjugation of this compound to a Primary Amine-Containing Molecule

This protocol describes the reaction of the NHS ester with a primary amine on a target molecule, such as a protein or an amine-modified oligonucleotide.

Materials:

-

This compound

-

Amine-containing molecule (e.g., protein, peptide)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5[8]

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Dissolve the Amine-Containing Molecule: Prepare a solution of the target molecule in the reaction buffer.

-

Prepare this compound Solution: Immediately before use, dissolve the required amount of this compound in a small volume of anhydrous DMF or DMSO. A 10-20 fold molar excess of the NHS ester to the amine-containing molecule is a common starting point.[9]

-

Reaction: Add the this compound solution to the solution of the amine-containing molecule.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[9]

-

Quenching: Quench the reaction by adding the quenching buffer to consume any unreacted NHS ester.

-

Purification: Purify the resulting conjugate using an appropriate method to remove excess reagents and byproducts.

Protocol 2: Fmoc Deprotection

This protocol describes the removal of the Fmoc protecting group to expose the primary amine for subsequent conjugation steps.

Materials:

-

Fmoc-PEG3-conjugate

-

Anhydrous Dimethylformamide (DMF)

-

Piperidine

-

Purification system (e.g., HPLC)

Procedure:

-

Dissolve the Conjugate: Dissolve the Fmoc-protected conjugate in anhydrous DMF.

-

Deprotection: Add a solution of 20% piperidine in DMF to the reaction mixture.[10]

-

Incubation: Stir the reaction at room temperature for 30 minutes.[10]

-

Monitoring: Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS) to confirm the complete removal of the Fmoc group.

-

Purification: Purify the deprotected conjugate using an appropriate chromatographic method.

Visualizing the Workflow

The following diagrams illustrate the key experimental workflows involving this compound.

References

- 1. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 2. This compound, 1352827-47-4 | BroadPharm [broadpharm.com]

- 3. Fmoc-NH-PEG3-NHS | CAS:1352827-47-4 | Biopharma PEG [biochempeg.com]

- 4. Fmoc PEG,Fmoc Amino PEG Reagent, Fmoc-NH Linkers | AxisPharm [axispharm.com]

- 5. peptide.com [peptide.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. polysciences.com [polysciences.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

The Versatility of Fmoc-PEG3-NHS Ester: A Technical Guide to Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of bioconjugation, the ability to covalently link molecules with precision and efficiency is paramount. Heterobifunctional linkers are central to this field, providing a bridge between biomolecules and a variety of functional moieties such as drugs, fluorescent dyes, or synthetic peptides. Among these, Fmoc-PEG3-NHS ester has emerged as a versatile and widely used tool. This technical guide provides an in-depth exploration of the core applications of this compound, complete with quantitative data, detailed experimental protocols, and visual diagrams to illuminate its role in modern bioconjugation strategies.

This compound is a chemical linker featuring three distinct functional components:

-

N-hydroxysuccinimide (NHS) ester: This is a highly reactive group that readily forms stable amide bonds with primary amines (-NH₂) found on proteins (e.g., the side chain of lysine residues and the N-terminus), amine-modified oligonucleotides, and other molecules.[1][2][3] The reaction is most efficient at a pH range of 7.2 to 8.5.[3][4]

-

Polyethylene Glycol (PEG) spacer (PEG3): The short, hydrophilic three-unit PEG chain imparts several beneficial properties. It increases the solubility of the linker and the resulting conjugate in aqueous media, which is particularly advantageous when working with hydrophobic molecules.[1][5][6] The PEG spacer also provides spatial separation, mitigating steric hindrance between the conjugated molecules.[1][7]

-

Fluorenylmethyloxycarbonyl (Fmoc) group: This is a base-labile protecting group for a terminal amine.[1][8] Its key advantage is its orthogonality to the acid-labile protecting groups often used in peptide synthesis.[7] The Fmoc group can be selectively removed under mild basic conditions (e.g., using piperidine) to reveal a primary amine, which can then be used for subsequent conjugation steps.[1][7]

This unique combination of functionalities allows for a sequential and controlled approach to creating complex bioconjugates.

Core Applications of this compound

Peptide Synthesis and Modification

This compound is extensively used in solid-phase peptide synthesis (SPPS) and for the modification of synthetic peptides.[9][10] PEGylation of peptides can significantly improve their properties.[5][10][11]

Key Advantages in Peptide Synthesis:

-

Enhanced Solubility: Many therapeutic peptides are hydrophobic, leading to challenges in synthesis, purification, and formulation.[5] N-terminal PEGylation can dramatically increase the aqueous solubility of these peptides.[5][11]

-

Improved Yield and Purity: The incorporation of PEG linkers can improve solvation within the resin bed during SPPS, reducing peptide aggregation and leading to higher crude purity and overall yield.[12] Studies have shown that PEGylation can nearly double the quantity of crude peptide obtained.[5][11]

-

On-Resin Labeling: The NHS ester functionality allows for the direct conjugation of the PEG linker to the N-terminus of a peptide while it is still attached to the solid-phase resin, immediately after the final Fmoc deprotection step.[13][14] This on-resin modification can be more efficient than solution-phase labeling.[13]

Table 1: Representative Data for PEGylated Peptide Synthesis

| Parameter | Observation | Rationale | Reference(s) |

| Crude Peptide Yield | Nearly doubled upon PEGylation | The high molecular weight of the PEG moiety increases the total mass of the synthesized product. | [5][11] |

| Solubility | Significantly enhanced for hydrophobic peptides | The hydrophilic nature of the PEG chain improves solubility in aqueous solutions. | [5][11][15] |

| On-Resin Labeling Efficiency | >90% for some peptides | On-resin reactions can be driven to completion using an excess of reagents, outperforming solution-phase coupling which had ~10% efficiency in one study. | [13] |

| Purification | Facilitated single-step purification | PEGylation can alter the chromatographic properties of hydrophobic peptides, making them easier to purify via RP-HPLC. | [5][11] |

Detailed Experimental Protocol: On-Resin N-Terminal Peptide PEGylation

This protocol describes the N-terminal labeling of a resin-bound peptide with this compound following the final coupling step in Fmoc-based SPPS.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

Anhydrous N,N-Dimethylformamide (DMF)

-

DIPEA (N,N-Diisopropylethylamine) or other non-nucleophilic base

-

20% (v/v) piperidine in DMF for Fmoc deprotection

-

Reagents for peptide cleavage and deprotection (e.g., Trifluoroacetic acid-based cocktail)

-

Diethyl ether (cold)

Procedure:

-

Final Fmoc Deprotection: After the final amino acid coupling, wash the peptide-resin thoroughly with DMF. Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh 20% piperidine solution for 15-20 minutes to ensure complete removal of the N-terminal Fmoc group.[12] Wash the resin extensively with DMF (5-7 times).[12]

-

NHS Ester Coupling:

-

Prepare a solution of this compound (3-5 equivalents relative to the resin loading) in anhydrous DMF.

-

Add a non-nucleophilic base such as DIPEA (5-10 equivalents) to the this compound solution.

-

Add this solution to the swollen, washed peptide-resin.

-

Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.[12]

-

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) followed by dichloromethane (DCM) (3-5 times) to remove any unreacted reagents.

-

Cleavage and Deprotection: Cleave the PEGylated peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.[12]

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.[12]

-

Isolation and Purification: Centrifuge the mixture to pellet the peptide. Wash the pellet with cold diethyl ether and dry under vacuum.[12] Purify the crude PEGylated peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protein Labeling and Functionalization

The NHS ester group of this compound is highly effective for labeling proteins by reacting with the primary amines on lysine residues and the N-terminus.[16][17] This allows for the attachment of the Fmoc-PEG3 unit, which can then be used for subsequent modifications after Fmoc deprotection.

Key Advantages in Protein Labeling:

-

Controlled, Stepwise Conjugation: A protein can first be labeled with the this compound. After purification, the Fmoc group can be removed to expose a new primary amine, which can then be used to conjugate a second molecule.

-

Improved Pharmacokinetics: PEGylation is a well-established method to improve the pharmacokinetic properties of therapeutic proteins by increasing their hydrodynamic size, which reduces renal clearance and extends circulation half-life.[10][18][19]

-

Reduced Immunogenicity: The PEG chain can mask epitopes on the protein surface, potentially reducing the immunogenic response.[1][19]

Table 2: Typical Parameters and Outcomes for Protein Labeling with PEG-NHS Esters

| Parameter | Recommended Value / Outcome | Notes | Reference(s) |

| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency. | [17] |

| Molar Excess of NHS Ester | 10- to 50-fold | The optimal ratio depends on the protein and the desired degree of labeling (DOL). A 20-fold excess is a common starting point. | [17] |

| Reaction pH | 7.2 - 8.5 | A pH of 8.3-8.5 is often optimal. Amine-free buffers (e.g., PBS, borate, bicarbonate) must be used. | [3] |

| Reaction Time | 30-60 min (Room Temp) or 2-4 hours (4°C) | Longer incubation at lower temperatures can provide more control. | [17] |

| Labeling Efficiency | 30 - 80% | Can be estimated from SDS-PAGE band shifts or chromatographic peak areas. | |

| Protein Recovery (Post-Purification) | > 80% | Quantified by measuring protein concentration (e.g., A280) before and after purification. |

Detailed Experimental Protocol: Two-Step Protein Conjugation

This protocol outlines a general procedure for labeling an antibody with this compound, followed by deprotection and conjugation of a second, amine-reactive molecule.

Materials:

-

Antibody (or other protein) in an amine-free buffer (e.g., PBS, pH 7.4-8.3)

-

This compound

-

Anhydrous DMSO or DMF

-

20% piperidine in DMF

-

Second molecule with an NHS ester group (Molecule-NHS)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting columns or dialysis equipment

Procedure: Step 1: Initial PEGylation

-

Protein Preparation: Prepare the antibody solution at a concentration of 2-10 mg/mL in a reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).[17]

-

Reagent Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM.[4]

-

Conjugation: Add a 20-fold molar excess of the this compound solution to the antibody solution with gentle stirring. Ensure the final concentration of organic solvent is below 10% (v/v).[4]

-

Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[1]

-

Purification: Remove unreacted this compound and byproducts using a desalting column or dialysis against a suitable buffer (e.g., PBS, pH 7.4).

Step 2: Fmoc Deprotection and Second Conjugation

-

Fmoc Removal: Add a solution of 20% piperidine in DMF to the purified Fmoc-PEGylated antibody to a final piperidine concentration of ~5%. Incubate for 30 minutes at room temperature.

-

Purification: Immediately purify the antibody-PEG-NH₂ conjugate from piperidine and byproducts using a desalting column or dialysis against the reaction buffer (pH 8.3).

-

Second Conjugation: Add the second amine-reactive molecule (Molecule-NHS) to the purified antibody-PEG-NH₂ at a desired molar excess (e.g., 10-fold).

-

Incubation: Incubate for 1-2 hours at room temperature.

-

Quenching: Stop the reaction by adding a quenching buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM and incubate for 30 minutes.[1]

-

Final Purification: Purify the final conjugate using an appropriate method, such as size-exclusion chromatography (SEC), to remove any remaining unreacted molecules.

Drug Delivery and Development

This compound is a valuable linker in the development of advanced drug delivery systems, particularly in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[3][20][21][22]

Applications in Drug Delivery:

-

Antibody-Drug Conjugates (ADCs): In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific tumor antigen. The PEG component of the linker can enhance the solubility of ADCs carrying hydrophobic payloads, preventing aggregation and improving their pharmacokinetic profile.[3][6][9] The bifunctional nature of the linker allows for the sequential attachment of the drug and the antibody.

-

PROTACs: PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[22] PEG linkers are commonly used to connect the target protein binder and the E3 ligase ligand.[8][20] The this compound can be used to synthesize these complex molecules in a stepwise manner.[22]

Table 3: Representative Parameters for ADC Synthesis using PEG-NHS Ester Linkers

| Parameter | Recommended Value / Outcome | Notes | Reference(s) |

| Linker-Drug:Antibody Molar Ratio | 5:1 to 20:1 | This ratio is varied to achieve the desired average Drug-to-Antibody Ratio (DAR). | [3] |

| Reaction Buffer | Borate Buffer or PBS, pH 8.5 | Optimal for NHS ester reaction with lysine amines on the antibody. | [3] |

| Average DAR Achieved | 2 - 8 | A key quality attribute of an ADC. Higher DARs can be achieved with more hydrophilic PEG linkers without causing aggregation. | [3][23] |

| ADC Aggregation | < 15% with PEG12 linker | PEG spacers significantly reduce the aggregation caused by hydrophobic linker-payloads. | [9] |

| In Vitro Potency (IC50) | Varies by target/payload | The linker can influence potency; hydrophilic linkers may help overcome multidrug resistance. | [23][24] |

Detailed Experimental Protocol: PROTAC Synthesis via this compound

This protocol describes a general strategy for synthesizing a PROTAC where an E3 ligase ligand containing a primary amine is first coupled to the this compound.

Materials:

-

E3 Ligase Ligand with a primary amine (e.g., a pomalidomide derivative)

-

This compound

-

Anhydrous DMF

-

DIPEA

-

20% piperidine in DMF

-

Target Protein Ligand with a carboxylic acid group (POI-COOH)

-

Coupling reagents (e.g., HATU, HOBt)

-

Purification system (e.g., preparative HPLC)

Procedure:

-

Step 1: Couple E3 Ligand to Linker:

-

Dissolve the E3 Ligand-NH₂ (1 eq.) and this compound (1.1 eq.) in anhydrous DMF.

-

Add DIPEA (2-3 eq.) and stir the reaction at room temperature for 4-12 hours.

-

Monitor the reaction by LC-MS. Upon completion, the product (E3 Ligand-PEG3-Fmoc) can be purified by preparative HPLC.

-

-

Step 2: Fmoc Deprotection:

-

Dissolve the purified E3 Ligand-PEG3-Fmoc in DMF.

-

Add 20% piperidine in DMF and stir for 30 minutes at room temperature.

-

Evaporate the solvent and piperidine under vacuum to obtain the deprotected intermediate (E3 Ligand-PEG3-NH₂).

-

-

Step 3: Couple Target Protein Ligand:

-

In a separate flask, activate the POI-COOH (1 eq.) using coupling reagents like HATU (1.1 eq.) and HOBt (1.1 eq.) in DMF with DIPEA (3-4 eq.).

-

Add the deprotected E3 Ligand-PEG3-NH₂ (1.2 eq.) to the activated POI ligand solution.

-

Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.

-

-

Step 4: Purification:

-

Upon completion, quench the reaction with a small amount of water.

-

Purify the final PROTAC product using preparative HPLC.

-

Characterize the final product by LC-MS and NMR to confirm identity and purity.[2]

-

Visualizing Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of the complex processes involved in bioconjugation.

Caption: Sequential bioconjugation workflow using this compound.

Caption: Logical relationship of this compound components and functions.

Caption: General mechanism of action for an ADC utilizing a PEG linker.

Conclusion

This compound stands out as a powerful and adaptable linker in the bioconjugation toolkit. Its trifunctional design enables a robust, sequential approach to the synthesis of complex biomolecules, from PEGylated peptides to sophisticated drug delivery constructs like ADCs and PROTACs. The integral PEG spacer provides crucial benefits in solubility and steric management, while the orthogonal Fmoc and NHS chemistries allow for precise control over the conjugation strategy. By understanding the core principles and leveraging the detailed protocols outlined in this guide, researchers can effectively harness the capabilities of this compound to advance their work in basic science, diagnostics, and therapeutic development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 6. Construction of paclitaxel-based antibody–drug conjugates with a PEGylated linker to achieve superior therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]

- 9. youtube.com [youtube.com]

- 10. biocompare.com [biocompare.com]

- 11. lumiprobe.com [lumiprobe.com]

- 12. benchchem.com [benchchem.com]

- 13. On-the-Resin N-Terminal Modification of Long Synthetic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. broadpharm.com [broadpharm.com]

- 18. creativepegworks.com [creativepegworks.com]

- 19. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Design and characterization of homogenous antibody-drug conjugates with a drug-to-antibody ratio of one prepared using an engineered antibody and a dual-maleimide pyrrolobenzodiazepine dimer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. pubs.acs.org [pubs.acs.org]

The Strategic Role of the PEG3 Spacer in Fmoc-PEG3-NHS Ester: A Technical Guide for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern therapeutics, the precise engineering of complex biomolecules is paramount. Heterobifunctional linkers are central to this endeavor, enabling the covalent linkage of distinct molecular entities to create novel constructs such as Antibody-Drug Conjugates (ADCs), PROTACs (Proteolysis Targeting Chimeras), and other targeted therapies. Among these linkers, Fmoc-PEG3-NHS ester has emerged as a versatile tool. This technical guide provides an in-depth exploration of the core functionalities of this linker, with a particular focus on the strategic role of its triethylene glycol (PEG3) spacer.

Core Components and Their Functions

This compound is a molecule comprised of three distinct functional domains: the Fmoc protecting group, the PEG3 spacer, and the N-hydroxysuccinimide (NHS) ester. Each component plays a crucial and coordinated role in the process of bioconjugation.

-

Fmoc (9-fluorenylmethoxycarbonyl) Group: This is a base-labile protecting group for the terminal amine. Its presence allows for orthogonal conjugation strategies, where the NHS ester can be reacted first, and then the amine can be deprotected under mild basic conditions for subsequent modification.[1][2]

-

NHS (N-hydroxysuccinimide) Ester: This is a highly reactive functional group that readily couples with primary amines (e.g., the side chain of lysine residues or the N-terminus of a protein) to form a stable and irreversible amide bond.[3][4] The reaction is most efficient at a pH range of 7.2 to 8.5.[2][5]

-

PEG3 (triethylene glycol) Spacer: This hydrophilic linker is the central component that dictates many of the favorable physicochemical properties of the final conjugate.

The logical relationship between these components is illustrated in the diagram below.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Reactivity of N-Hydroxysuccinimide (NHS) Esters with Primary Amines

N-Hydroxysuccinimide (NHS) ester chemistry is a foundational pillar of bioconjugation, enabling the covalent attachment of molecules to proteins, antibodies, and other biomolecules.[1] This widespread adoption is due to its efficiency and specificity in forming stable amide bonds with primary amines, such as those found on lysine residues and the N-terminus of proteins.[2][3] This guide provides a detailed exploration of the reaction mechanism, kinetics, influencing factors, and experimental protocols essential for professionals in research and drug development.

The Core Reaction: Mechanism and Specificity

The conjugation of an NHS ester to a primary amine proceeds through a nucleophilic acyl substitution mechanism. The unprotonated primary amine (R-NH₂) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester. This reaction forms a transient tetrahedral intermediate, which then collapses, releasing N-hydroxysuccinimide (NHS) as a leaving group to yield a highly stable amide bond.[4][5][]

While highly reactive towards primary amines, NHS esters can also react with other nucleophiles like hydroxyl and sulfhydryl groups; however, the resulting ester and thioester bonds are significantly less stable and can be hydrolyzed or displaced by amines.[7]

Critical Reaction Parameters

The success of an NHS ester conjugation is critically dependent on balancing the desired reaction with primary amines (aminolysis) against the competing reaction with water (hydrolysis).[8] This balance is primarily governed by pH.

The pH of the reaction buffer is the most critical parameter in NHS ester chemistry.[8]

-

Amine Reactivity: The reactive species is the deprotonated primary amine (-NH₂). At pH values below the pKa of the amine (typically ~10.5 for the lysine side chain), the group is predominantly in its protonated, non-nucleophilic form (-NH₃⁺), which significantly slows the reaction.[8] As the pH increases, the concentration of the reactive deprotonated amine increases, favoring conjugation.[8]

-

Ester Stability: NHS esters are susceptible to hydrolysis, where water cleaves the ester, rendering it inactive. The rate of this competing hydrolysis reaction increases significantly with higher pH.[8]

The optimal pH for most NHS ester reactions is therefore a compromise, typically falling between pH 7.2 and 8.5 .[2][9] A pH of 8.3-8.5 is often considered optimal to achieve a high yield of the modified biomolecule.[10][11]

The interplay between pH, temperature, and NHS ester stability is crucial for experimental design. The following tables summarize key quantitative data.

Table 1: Stability of NHS Esters as a Function of pH

This table demonstrates the significant impact of pH on the hydrolytic stability of NHS esters. As the pH increases, the rate of hydrolysis accelerates, resulting in a shorter half-life for the reactive ester.[5]

| pH | Temperature (°C) | Half-life of NHS Ester |

| 7.0 | 0 | 4-5 hours[2] |

| 8.0 | 4 | ~1 hour[5] |

| 8.5 | Room Temperature | 125-180 minutes[5] |

| 8.6 | 4 | 10 minutes[2] |

| 9.0 | Room Temperature | Minutes[5] |

Table 2: General Reaction Conditions

This table provides a summary of typical parameters for NHS ester conjugation reactions.

| Parameter | Recommended Range | Notes |

| pH | 7.2 - 8.5 (Optimal: 8.3-8.5)[9] | Balances amine reactivity and ester hydrolysis.[9] |

| Buffer | Phosphate, Bicarbonate, Borate, HEPES[9] | Must be free of primary amines (e.g., Tris, Glycine).[5] |

| Temperature | 4°C to Room Temperature (20-25°C)[9] | Lower temperatures minimize hydrolysis but require longer reaction times.[9] |

| Reaction Time | 30 mins - 4 hrs (RT) or Overnight (4°C)[9] | Optimize based on specific reactants.[9] |

| Protein Conc. | 1 - 10 mg/mL[9] | Higher concentrations can improve conjugation efficiency.[9][12] |

| NHS Ester Molar Excess | 5x - 20x over protein[9] | Highly dependent on the protein and desired degree of labeling.[9] |

Experimental Protocols

Detailed and reproducible protocols are essential for successful bioconjugation. Below is a representative protocol for labeling an antibody.

This protocol provides a general procedure for labeling a protein, such as an antibody, with a reporter molecule (e.g., a fluorescent dye) via an NHS ester.

Materials:

-

Protein of interest (1-10 mg/mL) in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5 or 0.1 M sodium bicarbonate, pH 8.3).[1]

-

NHS ester of the desired label.

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).[4]

-

Quenching Reagent: 1 M Tris-HCl or Glycine, pH 8.0.[4]

-

Purification column (e.g., size-exclusion chromatography/desalting column).[1]

Procedure:

-

Buffer Preparation : Ensure the protein is in an appropriate amine-free buffer at the desired concentration.[4] If the protein is in a buffer containing amines (like Tris), it must be exchanged into a suitable buffer like PBS.[4]

-

NHS Ester Preparation : Immediately before use, prepare a concentrated stock solution of the NHS ester (e.g., 10 mg/mL) in anhydrous DMSO or DMF.[4][5] Do not use aqueous solutions for stock preparation due to rapid hydrolysis.[9]

-

Conjugation Reaction : Add the calculated molar excess of the NHS ester solution to the protein solution while gently mixing.[9]

-

Incubation : Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-12 hours.[1] If the label is light-sensitive, protect the reaction from light.

-

Quenching : Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.[1][5]

-

Purification : Purify the conjugate to remove excess, unreacted label and byproducts using an appropriate method such as size-exclusion chromatography.[1][5]

-

Characterization : Determine the protein concentration and the degree of labeling (DOL) of the final conjugate, typically using UV-Vis spectrophotometry.[1]

Conclusion

The reaction of NHS esters with primary amines is a powerful and versatile tool for bioconjugation. Its high efficiency and the formation of stable amide bonds make it an ideal choice for a wide range of applications in research, diagnostics, and therapeutics.[4] By understanding the core mechanism and carefully controlling key reaction parameters—most notably pH—researchers and drug development professionals can reliably produce well-defined bioconjugates to advance their scientific goals.

References

- 1. benchchem.com [benchchem.com]

- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]

- 3. help.lumiprobe.com [help.lumiprobe.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 7. glenresearch.com [glenresearch.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. lumiprobe.com [lumiprobe.com]

- 11. interchim.fr [interchim.fr]

- 12. biotium.com [biotium.com]

The Heterobifunctional Nature of Fmoc-PEG3-NHS Ester: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of bioconjugation and drug development, precision and control are paramount. Heterobifunctional linkers are critical tools that enable the covalent linkage of two different biomolecules or a biomolecule to a small molecule drug. Among these, the Fmoc-PEG3-NHS ester has emerged as a versatile and widely utilized reagent. This technical guide provides a comprehensive overview of the core attributes of this compound, its reaction mechanisms, and detailed experimental protocols for its application in the synthesis of advanced therapeutics like antibody-drug conjugates (ADCs) and peptide-drug conjugates (PDCs).

The this compound is a heterobifunctional linker composed of three key components: a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a three-unit polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester.[1][2] This unique architecture allows for a sequential and controlled conjugation strategy. The NHS ester provides a reactive handle for covalent modification of primary amines, such as those on lysine residues of antibodies or the N-terminus of peptides.[3] The Fmoc group serves as a temporary protecting group for a terminal amine, which can be selectively removed under basic conditions to allow for a subsequent conjugation step.[1] The integrated PEG3 spacer enhances the solubility and bioavailability of the resulting conjugate, reduces steric hindrance, and can improve the pharmacokinetic profile of the final product.[1][3]

Core Concepts: The Trifecta of Functionality

The utility of this compound lies in the distinct roles of its three components:

-

N-Hydroxysuccinimide (NHS) Ester: This functional group is highly reactive towards primary amines (-NH2) found on proteins and peptides. The reaction, a nucleophilic acyl substitution, proceeds efficiently at a slightly alkaline pH (typically 7.2-8.5) to form a stable and irreversible amide bond.[4] This specificity allows for the initial, targeted conjugation to a biomolecule.

-

Polyethylene Glycol (PEG) Spacer: The three-unit PEG linker provides a hydrophilic and flexible spacer between the conjugated molecules.[1][3] This has several advantages, including:

-

Enhanced Solubility: The PEG chain improves the solubility of the entire conjugate in aqueous media, which is particularly beneficial when working with hydrophobic drugs or proteins.[1]

-

Reduced Steric Hindrance: The spacer arm mitigates steric hindrance, allowing both the biomolecule and the conjugated partner to maintain their native conformation and function.

-

Improved Pharmacokinetics: In therapeutic applications, the PEG linker can increase the hydrodynamic radius of the conjugate, leading to a longer circulation half-life and reduced immunogenicity.[5][6]

-

-

Fluorenylmethyloxycarbonyl (Fmoc) Protecting Group: The Fmoc group is a base-labile protecting group for the terminal amine of the linker.[7] It is stable under the conditions required for the NHS ester reaction but can be readily removed by treatment with a mild base, such as piperidine, to expose a primary amine for a subsequent conjugation step.[7][8] This orthogonality is key to the "heterobifunctional" nature of the linker, enabling sequential bioconjugation.

Quantitative Data Summary

For the successful design and execution of bioconjugation experiments, a clear understanding of the quantitative properties of this compound is essential. The following table summarizes key data points for this reagent.

| Property | Value | Source(s) |

| Chemical Formula | C28H32N2O9 | [2][9] |

| Molecular Weight | 540.56 g/mol | [2][9] |

| CAS Number | 1352827-47-4 | [2][9][10] |

| Appearance | Colorless to light yellow oil or solid | [9] |

| Purity | ≥95% (typically by NMR) | [2][9][11] |

| Solubility | Soluble in DMSO, DMF, DCM | [2] |

| Storage Conditions | -20°C, sealed from moisture | [2][9][11] |

| Shipping Conditions | Ambient Temperature | [2] |

Reaction Mechanisms and Signaling Pathways

NHS Ester Reaction with Primary Amines

The initial conjugation step involves the reaction of the NHS ester with a primary amine on a biomolecule. This is a nucleophilic acyl substitution reaction.

NHS ester reaction with a primary amine.

Fmoc Deprotection

Following the initial conjugation, the Fmoc group can be removed to expose a primary amine for a second reaction. This is typically achieved using a secondary amine base like piperidine.

Fmoc deprotection mechanism.

Application in Antibody-Drug Conjugate (ADC) Mediated Cell Death

ADCs are a powerful class of therapeutics that utilize an antibody to specifically deliver a potent cytotoxic payload to cancer cells. The this compound can be used to conjugate the drug to the antibody. The following diagram illustrates a simplified signaling pathway for ADC-induced apoptosis.

ADC-mediated cell death pathway.

Application in PROTAC-Mediated Protein Degradation

Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[12][13] this compound can serve as a versatile linker in the synthesis of PROTACs.

PROTAC-mediated protein degradation pathway.

Experimental Protocols

Protocol 1: Antibody-Drug Conjugate (ADC) Synthesis

This protocol describes the conjugation of a cytotoxic drug to an antibody using this compound, followed by the attachment of a targeting ligand.

Materials:

-

Antibody in amine-free buffer (e.g., PBS, pH 7.2-8.5)

-

This compound

-

Cytotoxic drug with a primary amine

-

Targeting ligand with an NHS ester

-

Anhydrous DMSO or DMF

-

Piperidine

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting columns

Experimental Workflow:

Workflow for ADC synthesis.

Procedure:

-

Antibody Preparation:

-

Buffer exchange the antibody into an amine-free buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-7.5) to a concentration of 2-10 mg/mL.

-

-

Reaction of this compound with Cytotoxic Drug:

-

Dissolve the amine-containing cytotoxic drug and a 1.2-fold molar excess of this compound in anhydrous DMSO or DMF.

-

Stir the reaction at room temperature for 2-4 hours.

-

Monitor the reaction by LC-MS to confirm the formation of the Fmoc-PEG3-Drug conjugate.

-

-

Conjugation to Antibody:

-

Immediately before use, dissolve the purified Fmoc-PEG3-Drug conjugate in a small amount of anhydrous DMSO.

-

Add a 10- to 20-fold molar excess of the dissolved Fmoc-PEG3-Drug to the antibody solution.

-

Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.[4]

-

-

Fmoc Deprotection:

-

Second Conjugation (Targeting Ligand):

-

Purify the deprotected ADC-PEG3-NH2 using a desalting column to remove piperidine and the dibenzofulvene adduct.

-

Immediately add a 10- to 20-fold molar excess of the NHS-ester activated targeting ligand.

-

Incubate for 1-2 hours at room temperature.

-

-

Purification and Characterization:

-

Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM.

-

Purify the final ADC using a desalting column or size-exclusion chromatography.

-

Characterize the conjugate by SDS-PAGE, mass spectrometry, and assess the drug-to-antibody ratio (DAR).

-

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of a Peptide-Drug Conjugate

This protocol outlines the on-resin synthesis of a peptide followed by the conjugation of a drug using this compound.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids

-

Coupling reagents (e.g., HBTU, DIPEA)

-

20% Piperidine in DMF

-

This compound

-

Amine-containing drug

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)

-

DCM, DMF, Diethyl ether

-

RP-HPLC system

Experimental Workflow:

Workflow for SPPS of a peptide-drug conjugate.

Procedure:

-

Peptide Synthesis:

-

Swell the Rink Amide resin in DMF.

-

Perform cycles of Fmoc deprotection (20% piperidine in DMF) and amino acid coupling (Fmoc-amino acid, HBTU, DIPEA in DMF) to assemble the desired peptide sequence.[14]

-

-

On-Resin PEGylation:

-

After the final amino acid coupling, perform a final Fmoc deprotection to expose the N-terminal amine.

-

Dissolve this compound (2-3 equivalents) in DMF and add it to the resin.

-

Allow the reaction to proceed for 2-4 hours at room temperature.

-

-

Fmoc Deprotection of the PEG Linker:

-

Wash the resin with DMF.

-

Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the PEG linker.

-

-

Drug Conjugation:

-

Wash the resin thoroughly with DMF.

-

Dissolve the amine-containing drug and coupling reagents (e.g., HBTU, DIPEA) in DMF and add to the resin.

-

Allow the coupling reaction to proceed for 2-4 hours.

-

-

Cleavage and Purification:

-

Wash the resin with DMF and DCM, and dry under vacuum.

-

Cleave the peptide-drug conjugate from the resin and remove side-chain protecting groups using a cleavage cocktail.

-

Precipitate the crude product in cold diethyl ether.

-

Purify the peptide-drug conjugate by reverse-phase HPLC.

-

Confirm the identity and purity of the final product by mass spectrometry.

-

Conclusion